4-nitro-N-(4-oxo-2-pyridin-2-yl-1,2-dihydroquinazolin-3-yl)benzamide
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Overview
Description
4-nitro-N-(4-oxo-2-pyridin-2-yl-1,2-dihydroquinazolin-3-yl)benzamide is a complex organic compound that features a quinazoline core, a pyridine ring, and a nitrobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-nitro-N-(4-oxo-2-pyridin-2-yl-1,2-dihydroquinazolin-3-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes:
Esterification: Nicotinic acid is esterified to yield an ester intermediate.
Oxidation: The ester is oxidized using 3-chloroperoxybenzoic acid to form a pyridine N-oxide.
Nucleophilic Substitution: The pyridine N-oxide undergoes nucleophilic substitution with trimethylsilyl cyanide to generate a cyano intermediate.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above synthetic route to improve yield and reduce costs.
Chemical Reactions Analysis
Types of Reactions
4-nitro-N-(4-oxo-2-pyridin-2-yl-1,2-dihydroquinazolin-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include 3-chloroperoxybenzoic acid.
Reduction: Sodium and ammonium chloride in ethanol are used for reduction reactions.
Substitution: Trimethylsilyl cyanide is used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.
Scientific Research Applications
4-nitro-N-(4-oxo-2-pyridin-2-yl-1,2-dihydroquinazolin-3-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-tubercular agent.
Biological Research: The compound’s interactions with various biological targets are of interest.
Industrial Applications:
Mechanism of Action
The mechanism of action of 4-nitro-N-(4-oxo-2-pyridin-2-yl-1,2-dihydroquinazolin-3-yl)benzamide involves its interaction with molecular targets in biological systems. The compound may inhibit specific enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing.
Comparison with Similar Compounds
Similar Compounds
N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: Another benzamide derivative with potential anti-tubercular activity.
2-(Pyridin-2-yl)benzamide: A simpler analog with similar structural features.
Uniqueness
4-nitro-N-(4-oxo-2-pyridin-2-yl-1,2-dihydroquinazolin-3-yl)benzamide is unique due to its combination of a quinazoline core, a pyridine ring, and a nitrobenzamide moiety. This unique structure contributes to its distinct chemical and biological properties.
Properties
Molecular Formula |
C20H15N5O4 |
---|---|
Molecular Weight |
389.4 g/mol |
IUPAC Name |
4-nitro-N-(4-oxo-2-pyridin-2-yl-1,2-dihydroquinazolin-3-yl)benzamide |
InChI |
InChI=1S/C20H15N5O4/c26-19(13-8-10-14(11-9-13)25(28)29)23-24-18(17-7-3-4-12-21-17)22-16-6-2-1-5-15(16)20(24)27/h1-12,18,22H,(H,23,26) |
InChI Key |
KYQKPQDQMLBKQB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(N2)C3=CC=CC=N3)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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